(2S)-N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide is a compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amino alcohols with nitriles, carboxylic acids, or aldehydes under specific conditions . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
(S)-N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the release of mediators such as slow-reacting substance of anaphylaxis (SRS-A) from sensitized human and guinea-pig lung tissues . This inhibition is achieved through selective binding to specific receptors, leading to the suppression of allergic responses .
Comparison with Similar Compounds
Similar Compounds
Oxazolines: These are closely related to oxazoles but have a different substitution pattern.
Benzoxazoles: These compounds contain a fused benzene ring with the oxazole ring, leading to different chemical properties.
Uniqueness
(S)-N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)butanamide is unique due to its specific substitution pattern and the presence of both butyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
57068-79-8 |
---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
(2S)-N-butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C13H22N2O2/c1-5-7-8-15(12(16)10(3)6-2)13-14-11(4)9-17-13/h9-10H,5-8H2,1-4H3/t10-/m0/s1 |
InChI Key |
XSBXJNYUXNMUOK-JTQLQIEISA-N |
Isomeric SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)[C@@H](C)CC |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.